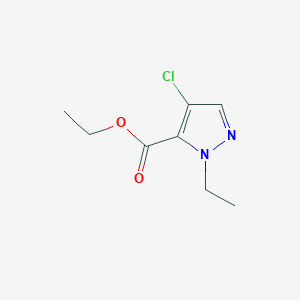![molecular formula C19H19N3O4S B2637502 2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 750607-25-1](/img/structure/B2637502.png)
2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The study and synthesis of 1,2,4-triazole derivatives, including those with substituents on the triazole ring, are of interest due to their diverse physical and chemical properties. These compounds serve as a foundation for further exploration of their biological activities and potential applications in drug development. For instance, Kaplaushenko (2014) focuses on the acid-base properties of 1,2,4-triazole derivatives, highlighting the influence of substituents on their acidity, which is crucial for their absorption and bioavailability when administered orally (Kaplaushenko, 2014).
Biological Activities
1,2,4-Triazole derivatives have shown a wide range of biological activities. Studies have explored their use as antimicrobial agents, highlighting their potential in combating various bacterial and fungal infections. For example, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives were studied, indicating their potential as effective antimicrobial agents (Demirbas et al., 2004). Additionally, the antimicrobial and larvicidal activities of novel triazinone derivatives were evaluated, showing that these compounds could be effective against mosquito larvae and certain pathogens (Kumara et al., 2015).
Pharmacological Properties
The pharmacological evaluation of 1,2,4-triazole derivatives has revealed their potential in various therapeutic areas, including their role as anti-inflammatory and analgesic agents. For instance, the synthesis and anti-inflammatory evaluation of 1,2,4-triazole derivatives demonstrated their potential in treating inflammation (Virmani & Hussain, 2014). Furthermore, the exploration of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen highlighted their anticancer activity, suggesting these compounds as promising candidates for cancer therapy (Han et al., 2018).
Propiedades
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-14-10-8-13(9-11-14)22-18(15-6-4-5-7-16(15)25-2)20-21-19(22)27-12-17(23)24/h4-11H,3,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFMBYRNJOHUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2637428.png)




![N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2637434.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-cyanobenzamide](/img/structure/B2637435.png)



![{3-[2-(Adamantan-1-yl)ethoxy]-2-hydroxypropyl}diethylamine hydrochloride](/img/structure/B2637442.png)
